Levonantradol
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Overview
Preparation Methods
The synthesis of Levonantradol involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
Levonantradol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Levonantradol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Levonantradol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Levonantradol can be compared with other similar compounds, such as:
This compound: A synthetic cannabinoid with similar structural features.
Phenanthridine derivatives: Compounds with the phenanthridine core but different functional groups. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
72028-54-7 |
---|---|
Molecular Formula |
C27H35NO4 |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
[9-hydroxy-6-methyl-3-(5-phenylpentan-2-yloxy)-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate |
InChI |
InChI=1S/C27H35NO4/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3 |
InChI Key |
FFVXQGMUHIJQAO-UHFFFAOYSA-N |
SMILES |
CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O |
Canonical SMILES |
CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O |
Synonyms |
levonantradol nantradol nantradol hydrochloride nantradol hydrochloride (6S-(3(S*), 6alpha,6aalpha,9alpha,10abeta))-isomer nantradol hydrochloride, (3(R*),6alpha,6aalpha,9alpha,10abeta)-(+)-isomer nantradol, ((3(R*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer nantradol, ((3(S*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer nantradol, (6R-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isomer nantradol, (6S-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isome |
Origin of Product |
United States |
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